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molecular formula C15H16BrNO B1442989 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine CAS No. 1163707-63-8

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine

Cat. No. B1442989
M. Wt: 306.2 g/mol
InChI Key: JVEQBYWFAVOVSV-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

BBr3 (1M in DCM, 23 mmol, 8 eq) is added dropwise to a cold (0° C.) solution of 4-bromo-2-[1-(4-methoxy-phenyl)-1-methyl-ethyl]-pyridine (Step 31.3) (0.878 g, 2.87 mmol) in DCM (42 mL), under an argon atmosphere. The reaction mixture is stirred for 1 h at 0° C., allowed to warm to rt, stirred for 18 h, cooled to 0° C. and quenched by addition of anhydrous MeOH. The mixture is concentrated, diluted with a 6M aqueous solution of HCl, stirred for 1 h, neutralized to pH 7 and extracted with DCM. The organic phase is dried (Na2SO4), filtered and concentrated. The residue is used without purification.
Name
Quantity
23 mmol
Type
reactant
Reaction Step One
Quantity
0.878 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Br:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21]C)=[CH:17][CH:16]=2)([CH3:14])[CH3:13])[CH:7]=1>C(Cl)Cl>[Br:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12]([C:15]2[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=2)([CH3:13])[CH3:14])[CH:7]=1

Inputs

Step One
Name
Quantity
23 mmol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0.878 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C(C)(C)C1=CC=C(C=C1)OC
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of anhydrous MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with a 6M aqueous solution of HCl
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is used without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=NC=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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